molecular formula C13H19NO3 B8547184 Ethyl 3(2'-methoxyphenylamino)butyrate

Ethyl 3(2'-methoxyphenylamino)butyrate

Cat. No.: B8547184
M. Wt: 237.29 g/mol
InChI Key: DMUIEQKFGWNBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3(2'-methoxyphenylamino)butyrate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-(2-methoxyanilino)butanoate

InChI

InChI=1S/C13H19NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-8,10,14H,4,9H2,1-3H3

InChI Key

DMUIEQKFGWNBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 123.0 g (1 mole) of o-anisidine, 260.0 g (2 moles) of ethylacetoacetate, 400 ml of isopropyl alcohol, 10.0 g of 1% Pt/C, 2.5 g of p-toluenesulfonic acid is treated in an autoclave at 165° C., with 1000 psi of hydrogen until the uptake of hydrogen ceases. The catalyst is removed by filtration. The solution is distilled under vacuum to yield 149.0 g of ethyl 3(2'-methoxyphenylamino)butyrate.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.